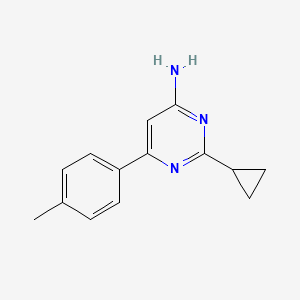
2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine
描述
2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar 2-aminopyrimidine derivatives have shown activity against trypanosoma brucei rhodesiense and plasmodium falciparum nf54, causative organisms of sleeping sickness and malaria respectively .
Mode of Action
It is known that similar 2-aminopyrimidine derivatives interact with their targets to inhibit their function .
Biochemical Pathways
Similar compounds have been found to interfere with the life cycle of the parasites they target .
Result of Action
Similar compounds have shown antitrypanosomal and antiplasmodial activities .
生物活性
2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the existing literature on the biological properties of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H14N4
- CAS Number : 1306432-85-8
The presence of a cyclopropyl group and a 4-methylphenyl moiety contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Key Mechanisms:
- COX Inhibition : The compound has shown potential in inhibiting COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation.
- Cell Proliferation : It may also influence cell proliferation pathways, making it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Activity
Recent studies have evaluated the anti-inflammatory properties of related pyrimidine derivatives, indicating that compounds with similar structures exhibit significant inhibitory effects on COX enzymes.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Reference |
|---|---|---|---|
| This compound | TBD | TBD | |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 | |
| Indomethacin | 9.17 | TBD |
Note: TBD indicates that specific values for the compound are yet to be determined in current literature.
Case Studies
- In Vivo Studies : In animal models, derivatives similar to this compound have demonstrated effectiveness in reducing inflammation as measured by carrageenan-induced paw edema tests.
- Cancer Research : The compound is being explored for its potential as an anti-cancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly alter potency and selectivity.
Key Findings:
科学研究应用
Pharmacological Applications
1.1 Anti-inflammatory Properties
Research has indicated that pyrimidine derivatives, including 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine, exhibit notable anti-inflammatory effects. A study highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways. Compounds similar to this pyrimidine have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
1.2 Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. Studies suggest that modifications in the pyrimidine structure can enhance its activity against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
1.3 Potential in Cancer Treatment
this compound has been identified as a selective inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in several cancers and autoimmune diseases. This inhibition could lead to therapeutic strategies for conditions such as rheumatoid arthritis and certain lymphomas .
Case Studies
属性
IUPAC Name |
2-cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-9-2-4-10(5-3-9)12-8-13(15)17-14(16-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJVNMQRUFQWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















